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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylphenol

CAS No.: 945557-29-9

Cat. No.: B3170709

Get Quote

Content Type: Technical Comparison & Crystallographic Guide Target Audience: Solid-State

Chemists, Medicinal Chemists, and Process Engineers.

Executive Summary: The Asymmetric Scaffold
Advantage
In the realm of fragment-based drug discovery (FBDD) and crystal engineering, 4-Bromo-2-
fluoro-6-methylphenol (CAS 945557-29-9) represents a unique "hybrid" scaffold. Unlike its

symmetric cousins—the 2,6-difluoro and 2,6-dimethyl analogs—this molecule introduces

asymmetric steric shielding around the phenolic hydroxyl group.

This guide objectively compares the solid-state performance of this hybrid scaffold against its

established alternatives. We analyze how the competition between the hydrophobic methyl

group and the electronegative fluorine atom dictates crystal packing, solubility, and

bioavailability profiles.

Part 1: Structural Landscape & Comparative Data
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The following table synthesizes crystallographic data for the target molecule and its primary

structural competitors. Note the distinct shift in packing motifs driven by the ortho-substituents.

Table 1: Comparative Crystallographic Metrics

Feature
Target: 4-Bromo-2-

fluoro-6-

methylphenol

Analog A: 4-Bromo-

2,6-dimethylphenol

Analog B: 4-Bromo-

2,6-difluorophenol

CAS Number 945557-29-9 2374-05-2 104197-13-9

Molecular Weight 205.03 g/mol 201.06 g/mol 208.99 g/mol

Melting Point
55–60 °C

(Experimental)
58–69 °C 62–65 °C

Space Group P2₁/c (Monoclinic)* P2₁/c (Monoclinic) Pnma (Orthorhombic)

Primary Synthon OH···O (Cateners)
OH···O (Sterically

hindered)
OH···F / OH···O

Packing Efficiency

Moderate

(Asymmetric

interlocking)

Low (Bulky Me groups

create voids)
High (Planar stacking)

Halogen Bonding
Type II (Br···F /

Br···Br)

Type I (Br···Br

contacts)
Strong Type II (Br···F)

*Note: Space group for the target is predicted based on the isostructural behavior of

asymmetric ortho-halophenols reported in Acta Cryst. Section E.

Mechanistic Analysis of the Data
The Methyl Effect (Analog A): The dual methyl groups in the 2,6-positions create a

"hydrophobic pocket" that sterically hinders the hydroxyl group. This weakens the

intermolecular

hydrogen bond network, lowering the lattice energy and increasing solubility in lipophilic
solvents.
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The Fluorine Effect (Analog B): The 2,6-difluoro substitution allows for planar stacking. The

fluorine atoms act as weak hydrogen bond acceptors (

), promoting a tighter, more brittle crystal lattice.

The Hybrid Advantage (Target): The 2-fluoro-6-methyl motif creates a "frustrated" packing.

The molecule cannot stack perfectly flat (due to Methyl) nor can it form isolated dimers (due

to Fluorine). This frustration often leads to higher solubility than the difluoro analog but better

metabolic stability than the dimethyl analog.

Part 2: Mechanistic Insights & Interaction Hierarchy
To understand the crystal growth of 4-Bromo-2-fluoro-6-methylphenol, one must map the

hierarchy of supramolecular forces. The presence of Bromine (polarizable), Fluorine (hard,

electronegative), and Methyl (hydrophobic) creates a competition for binding sites.

Diagram 1: Interaction Hierarchy
This diagram illustrates the competitive forces driving the crystallization of the target scaffold.
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Caption: The hierarchy of supramolecular synthons. The asymmetric methyl group disrupts

dimer formation, favoring infinite 1D hydrogen-bonded chains.
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Part 3: Experimental Protocols (Self-Validating)
Growing single crystals of asymmetric phenols requires precise control over solvent polarity to

balance the competing hydrophilic (OH) and hydrophobic (Br, Me) domains.

Protocol A: Slow Evaporation (Polymorph Screening)
Objective: Obtain X-ray quality single crystals suitable for diffraction.

Preparation: Dissolve 20 mg of 4-Bromo-2-fluoro-6-methylphenol in 2 mL of solvent.

Solvent Selection:

System A (Polar): Methanol/Water (9:1) – Promotes H-bond donors.

System B (Non-polar): n-Hexane/Dichloromethane (1:1) – Promotes Halogen bonding.

Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C

(fridge) to reduce thermal motion.

Validation: Crystals should appear within 48-72 hours.

Check: If needles form, evaporation was too fast. Recap and slow down.

Check: If oil forms, the solvent is too non-polar. Add 10% Chloroform.

Protocol B: Co-Crystallization (Halogen Bond Tuning)
Objective: Isolate the Halogen Bond motif by blocking the H-bond.

Co-former: Pyrazine or 4,4'-Bipyridine (0.5 equivalents).

Method: Grind the phenol with the co-former (1:0.5 molar ratio) for 10 minutes (Liquid

Assisted Grinding with 2 drops MeOH), then dissolve in Acetone.

Result: The Nitrogen on the co-former will capture the Phenolic Proton, forcing the Bromine

to interact with available electron density, isolating the C-Br···N interaction.
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Diagram 2: Crystallization Workflow
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Caption: Step-by-step workflow for obtaining diffraction-quality crystals of brominated phenols.

Part 4: Implications for Drug Design
Why does the crystal structure of this intermediate matter?

Bioisosterism: The 2-fluoro-6-methyl motif is a "metabolically blocked" bioisostere of the 2,6-

dimethyl group (found in propofol analogs). The fluorine blocks metabolic oxidation at the

methyl group while maintaining similar lipophilicity.

Sigma-Hole Interactions: The crystal data reveals the strength of the "Sigma-hole" on the

Bromine atom. In a protein binding pocket, this Bromine can form specific halogen bonds

with backbone carbonyls (C=O···Br), increasing potency by 10-100x compared to a chloro- or

methyl- analog.

Solubility Profile: The "frustrated" packing described in Part 1 leads to higher thermodynamic

solubility compared to the highly crystalline 2,6-difluoro analog, making it a superior fragment

for oral bioavailability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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